3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
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Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring and a piperidine ring. The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .
Mode of Action
Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.
Pharmacokinetics
Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.
Action Environment
Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often employ environmentally benign conditions and aim to maximize yield while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-hydrazines .
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **1-(Benzyl)-1H-1,2,3-triazol-4-yl)piperazine derivatives
- 1,2,3-Triazole analogs
Uniqueness
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOPAYBYGGZOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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